![molecular formula C11H14N2O2S2 B3176546 N-isobutyl-4-isothiocyanatobenzenesulfonamide CAS No. 99841-32-4](/img/structure/B3176546.png)
N-isobutyl-4-isothiocyanatobenzenesulfonamide
Overview
Description
“N-isobutyl-4-isothiocyanatobenzenesulfonamide” is a chemical compound with the molecular formula C11H14N2O2S2 and a molecular weight of 270.37 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-isobutyl-4-isothiocyanatobenzenesulfonamide” is represented by the SMILES notation:CC(C)CNS(=O)(=O)C1=CC=C(C=C1)N=C=S
. This notation represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis
“N-isobutyl-4-isothiocyanatobenzenesulfonamide” has a molecular weight of 270.37 . Other physical and chemical properties such as boiling point, density, etc., were not found in the sources I accessed.Scientific Research Applications
Antimicrobial Activity
Isothiocyanates have been recognized for their antimicrobial properties against a wide range of human pathogens, including bacteria with resistant phenotypes. This suggests potential applications in developing new antimicrobial agents or in supporting current therapeutic solutions where resistance is an issue (Romeo et al., 2018).
Cancer Research
The chemopreventive properties of isothiocyanates, particularly their role in inhibiting carcinogenesis, have been documented in laboratory animals. Notably, they have shown promise in lung and esophageal cancer models through mechanisms such as selective inhibition of carcinogen metabolic activation, induction of Phase II enzymes, and enhancement of apoptosis (Hecht, 2000).
Biochemical Reactions
Isothiocyanates' role in initiating, controlling, and accelerating biochemical reactions, particularly those involving biomolecular reactants like nucleic acids, proteins, and live cells, opens avenues for their application in biochemical assays and studies. Their ability to automate and speed up chemical reactions in microfluidic and automated platforms makes them valuable tools in laboratory research (Eid & Santiago, 2017).
Environmental and Analytical Chemistry
The application of isothiocyanates in environmental and analytical chemistry, particularly in the adsorption and degradation of contaminants, has been explored. Their high reactivity and potential for creating selective interactions with pollutants underline their utility in water treatment and environmental cleanup efforts (Ahmed, 2017).
Safety and Hazards
“N-isobutyl-4-isothiocyanatobenzenesulfonamide” is classified as a dangerous good. It has a UN number of 2811 and is classified as a 6.1 hazard class . The compound has hazard statements including H301+H311+H331-H315-H319-H334-H335, indicating various hazards such as toxicity if swallowed, in contact with skin, or if inhaled, as well as causing skin and eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-isothiocyanato-N-(2-methylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-9(2)7-13-17(14,15)11-5-3-10(4-6-11)12-8-16/h3-6,9,13H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFZGUCGVLVLAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401212759 | |
Record name | 4-Isothiocyanato-N-(2-methylpropyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99841-32-4 | |
Record name | 4-Isothiocyanato-N-(2-methylpropyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99841-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isothiocyanato-N-(2-methylpropyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401212759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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